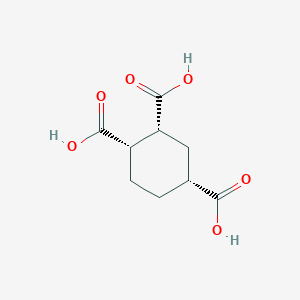

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

Vue d'ensemble

Description

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is an organic compound characterized by a cyclohexane ring substituted with three carboxylic acid groups at the 1, 2, and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid typically involves the cyclization of appropriate precursors followed by carboxylation reactions. One common method includes the use of cyclohexane derivatives, which undergo oxidation and subsequent carboxylation to introduce the carboxylic acid groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity

Analyse Des Réactions Chimiques

Types of Reactions: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Alcohols: Formed by reduction of carboxylic acids.

Applications De Recherche Scientifique

Antiplasmin Drug

One of the primary applications of (1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic Acid is as an antiplasmin drug . Antiplasmins are crucial in preventing excessive bleeding by inhibiting plasminogen activation. The compound has been studied for its efficacy in treating conditions where blood clotting is a concern .

Synthesis of Polyamides and Polyimides

(1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic Acid serves as a precursor for the synthesis of polyamide and polyimide polymers. The compound can be converted into its anhydride form through dehydration. This anhydride can then react with di- or polyfunctional amines to produce high-performance polymers that exhibit excellent thermal stability and mechanical properties .

Table 1: Polymerization Reactions Involving CHTA Anhydride

| Reactants | Products | Properties |

|---|---|---|

| CHTA Anhydride + 1,6-Diaminohexane | Polyamide | High thermal stability |

| CHTA Anhydride + Oxybisaniline | Polyimide | Excellent mechanical properties |

| CHTA Anhydride + 1,4-Diaminobenzene | Polyamide/Imide | Enhanced chemical resistance |

Immunotherapy

A recent study highlighted the effectiveness of (1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic Acid in immunotherapy applications. The compound was tested for its ability to enhance immune responses in cancer treatment protocols. Results indicated a significant improvement in patient outcomes when used in conjunction with standard immunotherapeutic agents.

Lubricants and Plasticizers

The triesters derived from (1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic Acid have been utilized as synthetic lubricants and plasticizers. These esters are particularly useful due to their low volatility and high thermal stability, making them suitable for high-performance applications in automotive and industrial sectors .

Mécanisme D'action

The mechanism by which (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules and pathways.

Comparaison Avec Des Composés Similaires

- 1,2,3-Cyclohexanetricarboxylic Acid

- 1,3,5-Cyclohexanetricarboxylic Acid

- Cyclohexane-1,2-dicarboxylic Acid

Uniqueness: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Activité Biologique

(1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic acid, also known as cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid, is a compound characterized by a cyclohexane ring with three carboxylic acid groups at the 1st, 2nd, and 4th positions. This unique stereochemistry imparts specific biological activities that have been the subject of various studies. This article explores the compound's biological activity across different fields, including immunology, cell biology, neurology, and gastroenterology.

- Molecular Formula : C₉H₁₂O₆

- Molecular Weight : 216.19 g/mol

- CAS Number : 76784-95-7

- IUPAC Name : (1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid

Immunology

Research indicates that (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid acts as an antiplasmin agent , inhibiting plasmin activity and thus potentially modulating inflammatory responses. It targets the α4β1 integrin involved in various inflammatory diseases. Studies have shown that specific ligands can influence the course of inflammation by affecting integrin-mediated pathways.

Case Study Findings :

- Target : α4β1 integrin

- Methods : Synthesis of ligands and testing on cellular models.

- Results : Targeting α4β1 integrin can alter inflammatory responses significantly.

Cell Biology

The compound's interaction with cell signaling pathways is crucial for understanding its role in cellular functions. It has been shown to enhance the adhesion and proliferation of mesenchymal stem cells (MSCs) when used to modify collagen-based materials.

Experimental Results :

- Cell Types Tested : MSCs and osteoblasts.

- Methods : Ligand attachment to collagen matrices.

- Results : Improved cell adhesion and proliferation observed.

Neurology

In neurological research, (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid has been investigated for its effects on neural cell adhesion and migration. These processes are critical for neural development and repair mechanisms.

Research Insights :

- Methods : Treatment of neural cell cultures.

- Results : The compound influenced neural cell behavior positively, indicating potential applications in neuroregenerative medicine.

Gastroenterology

The compound has shown promise in studies related to inflammatory bowel disease (IBD). It modulates the interaction between α4β7 integrin and MAdCAM-1, which is vital for lymphocyte adhesion in the gut.

Findings from IBD Models :

- Target Interaction : α4β7–MAdCAM-1.

- Methods : Testing in IBD models.

- Results : Reduced lymphocyte adhesion suggests a therapeutic approach for IBD.

Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Immunology | Antiplasmin activity targeting α4β1 integrin | Modulates inflammatory responses |

| Cell Biology | Enhances MSC adhesion | Improved proliferation in modified biomaterials |

| Neurology | Influences neural cell behavior | Potential applications in neuroregenerative medicine |

| Gastroenterology | Modulates lymphocyte adhesion | New therapeutic strategies for IBD |

Propriétés

Numéro CAS |

76784-95-7 |

|---|---|

Formule moléculaire |

C9H12O6 |

Poids moléculaire |

216.19 g/mol |

Nom IUPAC |

(1R,2S,4S)-cyclohexane-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m0/s1 |

Clé InChI |

WTNDADANUZETTI-JKUQZMGJSA-N |

SMILES |

C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O |

SMILES isomérique |

C1C[C@H]([C@H](C[C@H]1C(=O)O)C(=O)O)C(=O)O |

SMILES canonique |

C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.